molecular formula C22H21ClN2O2 B3448795 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide

Cat. No. B3448795
M. Wt: 380.9 g/mol
InChI Key: MGSQMVZGSWWIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in treating various diseases. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of cancers, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide works by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. Inhibition of BTK activity leads to the suppression of B-cell activation and proliferation, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects on the body. In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has been shown to significantly reduce tumor growth and increase survival rates in animal models of CLL and MCL. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for various autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has also shown good pharmacokinetic properties, making it suitable for oral administration. However, one of the main limitations of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the research and development of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide. One area of research is the development of combination therapies that target multiple pathways involved in cancer cell growth and proliferation. Another area of research is the identification of biomarkers that can predict response to N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide therapy. Additionally, further studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide in various patient populations and disease settings.
Conclusion
In conclusion, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide is a promising small molecule kinase inhibitor with significant potential in the treatment of various diseases. Its selective inhibition of BTK makes it a potential therapeutic option for B-cell malignancies and autoimmune diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has been extensively studied in various preclinical and clinical trials for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has shown significant efficacy in inhibiting the growth and proliferation of cancer cells by targeting the BTK pathway.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-20-15-18(8-9-21(20)25-10-12-27-13-11-25)24-22(26)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,15H,10-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSQMVZGSWWIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Chloro-4-(morpholin-4-YL)phenyl]-2-(naphthalen-1-YL)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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